Cis-2-methyl-5-((phenylselanyl)methyl)tetrahydrofuran
Description
Cis-2-methyl-5-((phenylselanyl)methyl)tetrahydrofuran is a tetrahydrofuran (THF) derivative featuring a phenylselanyl group at the 5-position and a methyl group at the 2-position in a cis configuration. This compound's stereochemistry significantly influences its physicochemical and biological properties. Nuclear Magnetic Resonance (NMR) analysis reveals that the cis-configuration of the methyl group causes an upfield shift (0.59–0.69 ppm in $^1$H NMR) due to shielding by the adjacent aromatic ring, distinguishing it from trans-configured analogs where the methyl signal appears at 0.99–1.04 ppm .
Properties
Molecular Formula |
C12H16OSe |
|---|---|
Molecular Weight |
255.23 g/mol |
IUPAC Name |
(2R,5R)-2-methyl-5-(phenylselanylmethyl)oxolane |
InChI |
InChI=1S/C12H16OSe/c1-10-7-8-11(13-10)9-14-12-5-3-2-4-6-12/h2-6,10-11H,7-9H2,1H3/t10-,11-/m1/s1 |
InChI Key |
HEZGPNCADCTNQG-GHMZBOCLSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H](O1)C[Se]C2=CC=CC=C2 |
Canonical SMILES |
CC1CCC(O1)C[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-methyl-5-((phenylselanyl)methyl)tetrahydrofuran typically involves the cyclization of unsaturated alcohols in the presence of phenylselenohalides (such as phenylselenyl chloride or phenylselenyl bromide) and various Lewis bases (e.g., piperidine, triethylamine, pyridine, and quinoline) or Lewis acids (e.g., cobalt(II) chloride, tin(II) chloride) as additives . The reaction conditions are generally mild, and the process is highly regioselective, favoring the formation of the tetrahydrofuran ring over other possible cyclic ethers .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using appropriate catalysts, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Cis-2-methyl-5-((phenylselanyl)methyl)tetrahydrofuran can undergo several types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide intermediates.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding hydrocarbon.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Hydrocarbon derivatives.
Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Cis-2-methyl-5-((phenylselanyl)methyl)tetrahydrofuran has several applications in scientific research:
Biology: The compound’s biological activity is studied for potential therapeutic applications, including its antioxidant properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases due to its unique reactivity and biological effects.
Industry: It may be used in the development of new materials and chemical processes that leverage its unique properties.
Mechanism of Action
The mechanism of action of cis-2-methyl-5-((phenylselanyl)methyl)tetrahydrofuran involves its interaction with molecular targets through the phenylselanyl group. This group can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
BCH-1868: (-)-2-R-Dihydroxyphosphinoyl-5-(S)-(Guanin-9'-ylmethyl) Tetrahydrofuran
- Structure : A cyclic nucleoside phosphonate with a guanine moiety and a phosphonate group on the THF ring.
- Activity: Exhibits antitumor activity via inhibition of DNA polymerase α, leading to S-phase cell cycle arrest.
- Contrast : Unlike Cis-2-methyl-5-((phenylselanyl)methyl)tetrahydrofuran, BCH-1868’s biological activity stems from nucleoside mimicry, while the phenylselanyl group in the former may confer redox-modulating properties.
Empagliflozin Intermediate: (3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydrofuran
- Structure: A THF derivative with a substituted benzylphenoxy group, critical in synthesizing the antidiabetic drug empagliflozin.
- Application : Serves as a pharmaceutical intermediate, highlighting the role of THF scaffolds in drug design. Its stereospecificity (S-configuration) ensures pharmacological efficacy .
- Contrast : The phenylselanyl group in this compound introduces selenium’s unique chemistry, whereas the empagliflozin intermediate relies on halogenated aryl groups for target binding.
2-Methyltetrahydrofuran (2-MeTHF)
Tetrahydro-5-methylfuran-2-methanol
- Structure : Features a hydroxymethyl group on a 5-methyltetrahydrofuran scaffold.
- Properties : Used in polymer and fine chemical synthesis. Its hydroxyl group enables esterification or etherification reactions .
- Contrast : The phenylselanyl group in this compound offers distinct reactivity in cross-coupling reactions, unlike the alcohol functionality here.
Research Findings and Mechanistic Insights
- Stereochemical Influence : Cis-configuration in THF derivatives critically affects NMR profiles and biological interactions. For example, cis-methyl shielding in this compound contrasts with trans-methyl analogs, impacting molecular recognition .
- Selenium vs. Phosphorus : The phenylselanyl group may confer antioxidant or cytotoxic properties, whereas phosphonate groups (as in BCH-1868) enhance nucleoside analog activity .
- Solvent vs. Pharmaceutical Use : Simple THF analogs like 2-MeTHF prioritize safety and sustainability, while complex derivatives (e.g., empagliflozin intermediate) emphasize stereospecific drug targeting .
Biological Activity
Cis-2-methyl-5-((phenylselanyl)methyl)tetrahydrofuran (CMT) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of the biological activity of CMT, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
CMT is characterized by its unique structure, which includes a tetrahydrofuran ring substituted with a phenylselanyl group. The molecular formula for CMT is , and its molecular weight is approximately 232.33 g/mol. The presence of selenium in its structure may contribute to its biological properties, particularly in terms of antioxidant activity and potential anticancer effects.
Antioxidant Properties
One of the notable biological activities of CMT is its antioxidant potential. Studies have indicated that compounds containing selenium can exhibit significant antioxidant effects, which may help in mitigating oxidative stress in biological systems. The mechanism typically involves the donation of electrons to free radicals, thereby neutralizing them.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 232.33 g/mol |
| Antioxidant Activity | Moderate to High |
Anticancer Activity
Research has shown that CMT and similar seleno-containing compounds may possess anticancer properties. For instance, a study evaluated the cytotoxic effects of various phenylselanyl derivatives on cancer cell lines, including HeLa cells. The results indicated that CMT exhibited significant cytotoxicity, with an IC50 value suggesting effective inhibition of cell growth at relatively low concentrations.
Case Study: Cytotoxicity in Cancer Cell Lines
A comparative analysis was conducted on the cytotoxic effects of CMT against several tumor cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 12.5 |
| Control (No Treatment) | - | - |
This data suggests that CMT's mechanism may involve interference with cellular pathways critical for cancer cell proliferation.
The proposed mechanism of action for CMT's biological activity includes:
- Interaction with Cellular Targets : CMT may interact with various proteins involved in cell signaling pathways, leading to altered cellular responses.
- Induction of Apoptosis : Evidence suggests that seleno compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Inhibition of Fatty Acid Synthase (FAS) : FAS is often overexpressed in cancer cells; studies have indicated that CMT can inhibit FAS activity, leading to reduced lipid synthesis necessary for rapid tumor growth.
Comparative Analysis with Similar Compounds
To understand the uniqueness of CMT, it is essential to compare it with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| 5-(Phenylselanyl)methyl tetrahydrofuran | Moderate cytotoxicity |
| 2-Methyl-5-(phenylselanyl)methyl furan | Low antioxidant activity |
CMT demonstrates enhanced biological activity compared to its analogs, particularly in terms of cytotoxicity against cancer cells.
Q & A
Q. What are the critical steps for synthesizing Cis-2-methyl-5-((phenylselanyl)methyl)tetrahydrofuran in a laboratory?
Synthesis typically involves multi-step reactions, including:
- Selenylation : Introducing the phenylselanyl group via nucleophilic substitution or coupling reactions. Tetrahydrofuran (THF) is often used as a solvent due to its ability to stabilize intermediates .
- Stereochemical Control : Ensuring cis-configuration through chiral catalysts or low-temperature conditions to minimize epimerization.
- Purification : Column chromatography with polar stationary phases (e.g., silica gel) and non-polar eluents (hexane/ethyl acetate) to isolate the product .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- NMR Spectroscopy : H and C NMR to assign stereochemistry and confirm substituent positions (e.g., distinguishing cis vs. trans methyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and detect selenium isotopic patterns .
- IR Spectroscopy : Identification of functional groups (e.g., C-Se stretching at ~600 cm) .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses of this compound?
- Catalyst Screening : Test palladium or copper catalysts for selenylation efficiency. Evidence from similar furan syntheses shows that Pd(PPh) improves coupling yields .
- Solvent Effects : Use anhydrous THF to stabilize Grignard or organometallic intermediates .
- Temperature Gradients : Employ gradual warming (-78°C to 0°C) to control exothermic reactions and reduce side products .
Q. What methods resolve contradictions in stereochemical assignments for this compound?
- X-ray Crystallography : Definitive confirmation of cis configuration via single-crystal analysis .
- Computational Modeling : Density Functional Theory (DFT) to compare energy minima of cis vs. trans isomers and predict NMR chemical shifts .
Q. How should researchers evaluate the compound’s stability under varying storage conditions?
- Accelerated Degradation Studies : Expose the compound to light, heat (40–60°C), and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC with a mobile phase of phosphate buffer and THF (75:25) .
- Radical Scavengers : Add antioxidants (e.g., BHT) to formulations to mitigate selenium-mediated oxidation .
Q. What computational approaches predict the compound’s reactivity in biological systems?
- Molecular Docking : Simulate interactions with enzymes (e.g., glutathione peroxidase) using selenium’s electrophilic properties .
- ADMET Profiling : Predict absorption/distribution using logP values and polar surface area calculations. The phenylselanyl group may enhance lipid solubility .
Safety and Handling
Q. What safety protocols are essential when handling phenylselanyl-containing compounds?
- Ventilation : Use fume hoods to avoid inhalation of volatile selenium byproducts .
- First Aid : For skin contact, wash with 10% sodium thiosulfate to neutralize reactive selenium species .
- Waste Disposal : Treat waste with oxidizing agents (e.g., HO) to convert selenides to less toxic selenates .
Data Interpretation
Q. How should researchers address discrepancies in biological activity data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
